molecular formula C13H15F3N2O B14763654 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

Cat. No.: B14763654
M. Wt: 272.27 g/mol
InChI Key: OMIUKDHDZMSAFF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes an oxazoline ring and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazoline ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H15F3N2O/c1-8(2)5-10-7-19-12(18-10)11-4-3-9(6-17-11)13(14,15)16/h3-4,6,8,10H,5,7H2,1-2H3/t10-/m0/s1

InChI Key

OMIUKDHDZMSAFF-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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